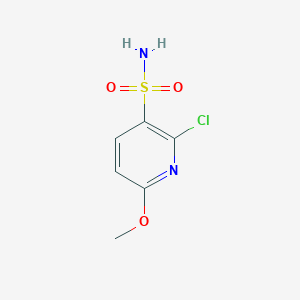

2-Chloro-6-methoxy-pyridine-3-sulfonic acid amide

Descripción general

Descripción

2-Chloro-6-methoxy-pyridine-3-sulfonic acid amide, also known as CMPS, is an organic chemical compound. It is a pharmaceutical raw material and is used in medicine .

Synthesis Analysis

The synthesis of substituted pyridine-3-sulfonyl chlorides, -sulfonic acids, and -sulfonyl amides involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The synthesized pyridine-3-sulfonyl chlorides are then converted to pyridine-3-sulfonic acids and -sulfonyl amides .Molecular Structure Analysis

The molecular formula of this compound is C6H7ClN2O3S. Its molecular weight is 222.65 g/mol.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include diazotation of 3-aminopyridines, followed by substitution of diazo group with sulfonyl group . In this process, intermediate pyridine-3-sulfonyl chlorides are formed, which are hydrolyzed to sulfonic acids .Aplicaciones Científicas De Investigación

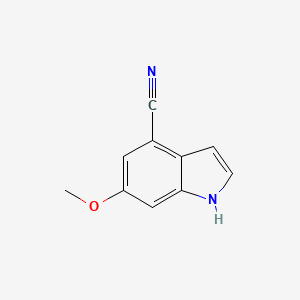

Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids Despite the extensive use of pyridinesulfonic acid and pyridinesulfonamide groups in pharmaceuticals and as ligands in metal–organic frameworks, a comprehensive study of their hydrogen bonding and molecular packing patterns was not well-documented until Akiri et al. (2012) explored the crystal structures of these compounds. Their research revealed intricate details about N+–H···O– hydrogen bonds and N–H···O dimer/catemer synthons, providing valuable information for polymorph screening and the solid form hunting of pharmacologically active sulfonamides Akiri et al., 2012.

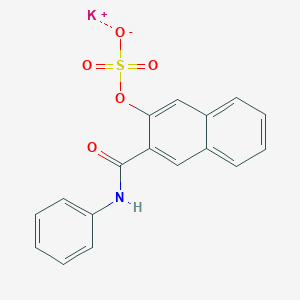

Chemical Reactions and Synthesis The study of sulfonates of strongly acidic N-hydroxy compounds like 6-chloro-1-(p-chlorophenylsulfonyloxy)benzotriazole has shed light on their efficacy as coupling reagents for amide bond formation. This research has demonstrated the potential of these sulfonates in synthesizing amides either through an active ester or a mixed anhydride, depending on the chosen method. The process has been analyzed in terms of racemization, potential side reactions, and reaction pathways, enhancing our understanding of amide bond formation Itoh et al., 1974.

Mannich Reaction and Aromatic Aldehydes The Mannich reaction, a pivotal chemical process, has been explored in the context of aromatic aldehydes. Research by Nobles and Thompson (1965) highlighted how certain aromatic aldehydes reacted under Mannich reaction conditions, with specific sulfones successfully undergoing condensation. This study provides significant insights into the chemical behaviors and reaction conditions associated with the Mannich reaction Nobles & Thompson, 1965.

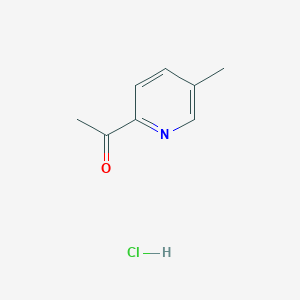

Medicinal Chemistry and Pharmacology The exploration of 2-chloro-, 2-methoxy-, and 2-hydroxynicotinic acid amides, and their derivatives, has opened new avenues in anti-inflammatory and antibacterial research. The synthesis of these compounds, coupled with their pharmacophore 4-sulfamylanilino or aryloxy groups, indicates their potential in developing novel anti-inflammatory and antibacterial agents, shedding light on the multifaceted applications of these chemical entities in medicinal chemistry Pavlova et al., 2001.

Propiedades

IUPAC Name |

2-chloro-6-methoxypyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O3S/c1-12-5-3-2-4(6(7)9-5)13(8,10)11/h2-3H,1H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTPYCHJERJOAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

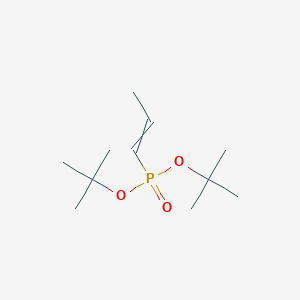

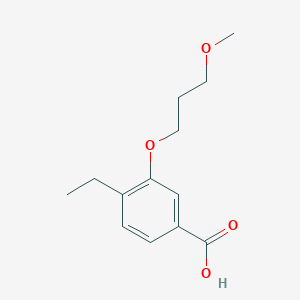

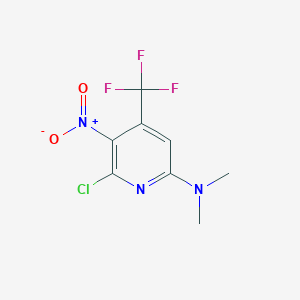

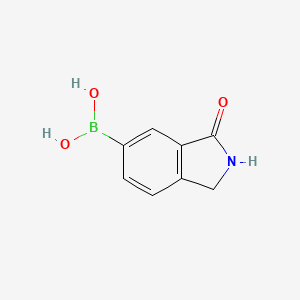

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1425458.png)

![[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1425470.png)

![(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1425473.png)

![Acetamide,n-[4-(4-oxo-1-piperidinyl)phenyl]-](/img/structure/B1425480.png)